Ursolic aldehyde

Description

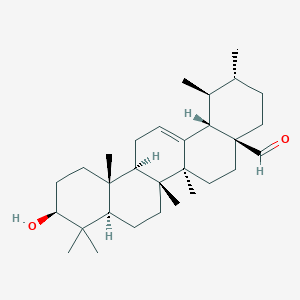

Structure

3D Structure

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |

InChI |

InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 |

InChI Key |

VLFUANNVMXKBPF-ZAPOICBTSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C=O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Isolation Methods of Ursolic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ursolic aldehyde, a naturally occurring pentacyclic triterpenoid. The document details its known natural sources, presents methodologies for its isolation and purification, and discusses its potential biological activities through the lens of associated signaling pathways. Given the limited specific data on this compound, information on the closely related and well-researched compound, ursolic acid, is included for comparative context and to provide a foundational understanding of this class of molecules.

Natural Sources of this compound

This compound is a less-studied analogue of the more abundant ursolic acid. However, it has been successfully identified and isolated from specific plant sources. The primary confirmed natural source for this compound is the leaves of Nerium oleander[1][2]. While other plants are rich in ursane-type triterpenoids, the specific presence of this compound is not as widely documented as that of ursolic acid.

For comparative purposes, ursolic acid is found in a wide variety of plants, including apples (peels), rosemary, thyme, sage, and holy basil[3]. The concentration of these compounds can vary significantly based on the plant species, geographical location, and harvesting time.

Table 1: Quantitative Data on this compound and Ursolic Acid in Natural Sources

| Compound | Plant Source | Plant Part | Extraction Method | Yield | Reference |

| This compound | Nerium oleander | Leaves | Not specified | Not specified | [1][2] |

| Ursolic Acid | Ilex aquifolium | Leaves | Dichloromethane Soxhlet | 1.3% of dried leaves | [4] |

| Ursolic Acid | Plectranthus amboinicus | Aerial Parts | Methanol (Ultrasonic) | 3.96 mg/g DW | [5] |

| Ursolic Acid | Annurca apple | Fruit | Sunflower Oil | 784.40 µg/mL of oil | [6] |

| Ursolic Acid | Eucalyptus tereticornis | Leaves | Ethyl Acetate | Not specified | [7] |

Isolation and Purification Methods

A specific, detailed experimental protocol for the isolation of this compound from Nerium oleander is not extensively described in the literature. However, a general methodology for the isolation of ursane-type triterpenoids from plant matrices can be effectively applied. The following protocol is a representative procedure adapted from established methods for isolating ursolic acid and other similar triterpenoids.

This protocol outlines a multi-step process involving extraction, fractionation, and chromatographic purification.

2.1.1. Materials and Equipment

-

Plant Material: Dried and powdered leaves of Nerium oleander.

-

Solvents: Hexane, Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Chloroform (CHCl₃) (all analytical or HPLC grade).

-

Stationary Phase: Silica gel (60-120 mesh for column chromatography), TLC plates (silica gel 60 F254).

-

Apparatus: Soxhlet extractor, rotary evaporator, column chromatography setup, beakers, flasks, and other standard laboratory glassware.

2.1.2. Step-by-Step Procedure

-

Extraction:

-

A known quantity of the dried, powdered plant material is subjected to sequential Soxhlet extraction with solvents of increasing polarity. A typical sequence is hexane, followed by dichloromethane, and then methanol. This initial step helps to remove lipids and pigments and to create a crude extract enriched with triterpenoids.

-

-

Fractionation of the Crude Extract:

-

The dichloromethane or methanol extract, which is expected to contain this compound, is concentrated under reduced pressure using a rotary evaporator.

-

The resulting crude extract is then subjected to preliminary fractionation. This can be achieved by liquid-liquid partitioning between immiscible solvents (e.g., hexane and methanol/water) to further separate compounds based on their polarity.

-

-

Column Chromatography:

-

The enriched triterpenoid fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

The column is eluted with a gradient of increasing polarity, typically starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or chloroform.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). TLC plates are visualized under UV light and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Fractions with similar TLC profiles are pooled together.

-

-

Purification and Crystallization:

-

The pooled fractions containing the compound of interest are further purified by repeated column chromatography or by preparative TLC.

-

The purified compound is then crystallized from a suitable solvent (e.g., methanol) to obtain pure crystals of this compound.

-

-

Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Caption: A generalized workflow for the isolation and purification of this compound.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the extensive research on ursolic acid provides a strong basis for predicting its potential biological effects. Ursolic acid is known to possess anti-inflammatory, anticancer, and muscle-enhancing properties, which are mediated through various signaling pathways[5][8][9][10][11].

Ursolic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[7][12]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Caption: Inhibition of the NF-κB signaling pathway by ursolic acid.

The anticancer effects of ursolic acid are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK pathways[6][8][9][13].

Caption: Modulation of the PI3K/Akt/mTOR pathway by ursolic acid.

Ursolic acid has been shown to promote muscle hypertrophy and increase brown fat, potentially through the enhancement of insulin/IGF-1 signaling and subsequent activation of the mTOR pathway, which is a key regulator of protein synthesis[10][11][14][15].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Three new triterpenes from Nerium oleander and biological activity of the isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments on ursolic acid and its potential biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]

- 6. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]

- 8. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. helping4cancer.com [helping4cancer.com]

- 10. muscleandfitness.com [muscleandfitness.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ursolic Acid Increases Skeletal Muscle and Brown Fat and Decreases Diet-Induced Obesity, Glucose Intolerance and Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ast-ss.com [ast-ss.com]

biosynthesis pathway of ursolic aldehyde in plants

An In-depth Technical Guide to the Biosynthesis of Ursolic Aldehyde in Plants

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pentacyclic triterpenoid and a key intermediate in the biosynthesis of ursolic acid, a compound of significant interest to the pharmaceutical industry for its diverse therapeutic properties. Understanding the biosynthetic pathway of this compound is critical for its targeted production through metabolic engineering and synthetic biology approaches. This guide provides a detailed overview of the enzymatic steps leading to the formation of this compound in plants, focusing on the core pathway, key enzymes, quantitative data, and detailed experimental protocols for pathway elucidation and analysis.

The Core Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the cyclization of a linear isoprenoid precursor and proceeds through a series of specific oxidative modifications. The pathway is a branch of the broader triterpenoid synthesis route.

Formation of the Triterpene Scaffold

The journey begins with 2,3-oxidosqualene, a common precursor for thousands of triterpenoids. This linear molecule is cyclized by the enzyme α-amyrin synthase (aAS) to form the pentacyclic triterpene scaffold, α-amyrin .[1] This cyclization is the first committed step towards the ursane-type triterpenoids, including this compound.

Sequential Oxidation at the C-28 Position

The conversion of α-amyrin to ursolic acid is catalyzed by a single multifunctional cytochrome P450 monooxygenase belonging to the CYP716A subfamily .[2][3][4] This enzyme performs a three-step oxidation of the C-28 methyl group of α-amyrin. This compound is the second intermediate in this cascade.[1][2]

The sequence is as follows:

-

Hydroxylation: The C-28 methyl group of α-amyrin is first hydroxylated to form the alcohol intermediate, uvaol .[1][2][5]

-

Oxidation to Aldehyde: The C-28 alcohol of uvaol is then oxidized to form This compound .[1][2]

-

Oxidation to Carboxylic Acid: Finally, the C-28 aldehyde of this compound is further oxidized to a carboxyl group, yielding the final product, ursolic acid .[1][2]

The central role of the CYP716A enzyme as a multifunctional oxidase is a key feature of this pathway, efficiently converting the initial triterpene scaffold into its more functionalized derivatives.[4][6]

Key Enzymes in this compound Biosynthesis

α-Amyrin Synthase (aAS)

-

Function: Catalyzes the cyclization of 2,3-oxidosqualene to α-amyrin.

-

Classification: Oxidosqualene cyclase (OSC).

-

Note: Many identified amyrin synthases are mixed-function, producing both α-amyrin and its isomer β-amyrin, which is the precursor for oleanolic acid.[2] The ratio of products can vary significantly between enzymes from different plant species.

Cytochrome P450 CYP716A Subfamily

-

Function: These are multifunctional C-28 oxidases responsible for the three-step oxidation of amyrin skeletons.[4][6][7]

-

Examples:

-

CYP716A12 from Medicago truncatula was one of the first characterized members of this family. It can oxidize α-amyrin, β-amyrin, and lupeol at the C-28 position to produce ursolic acid, oleanolic acid, and betulinic acid, respectively.[4][8]

-

IaCYP716A210 from Ilex asprella has been shown to catalyze the C-28 carboxylation of α-amyrin to produce ursolic acid.[9][10]

-

-

Cofactor: These enzymes require a partnering cytochrome P450 reductase (CPR) to transfer electrons from NADPH, which is essential for their catalytic activity.

Data Presentation: Quantitative Analysis

The production of this compound itself is rarely quantified as it is a transient intermediate. However, the efficiency of the pathway is typically measured by the yield of the final product, ursolic acid.

Table 1: Production of Ursolic Acid in Engineered Yeast Systems

| Host Organism | Key Enzymes Expressed | Titer of Ursolic Acid (mg/L) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | CrAS, CrAO, AtCPR1 | 7.4 | [2] |

| Saccharomyces cerevisiae | (Combinatorial Engineering) | 483.4 | [2] |

| Saccharomyces cerevisiae | (Fermenter with enhanced NADPH) | 1132.9 | [2] |

| Saccharomyces cerevisiae | (Fed-batch fermentation) | 123.27 |[2] |

Table 2: Concentration of Ursolic Acid in Various Plant Tissues

| Plant Species | Tissue | Concentration (mg / 100g DW) | Reference |

|---|---|---|---|

| Thymus persicus | Aerial Parts | 941.7 | |

| Ilex aquifolium | Leaves (of Dichloromethane Extract) | 55,300 (1,300 in total DW) | [11] |

| Thymus daenensis | Aerial Parts | Negligible |

| Thymus pubescens | Aerial Parts | Negligible | |

Experimental Protocols

Elucidating the function of genes in the this compound pathway requires specific molecular biology and analytical chemistry techniques.

Protocol: Functional Characterization of CYP716A Enzymes in Yeast

This protocol describes the heterologous expression of a candidate CYP716A gene in an α-amyrin-producing yeast strain to confirm its function as a C-28 oxidase.

1. Yeast Strain Preparation:

-

Start with a yeast strain engineered to produce the precursor, α-amyrin. This is typically achieved by transforming a suitable host (e.g., S. cerevisiae WAT11) with a plasmid expressing an α-amyrin synthase (aAS).[7][12]

-

The host strain should also express a robust cytochrome P450 reductase (CPR), often from Arabidopsis thaliana (AtCPR1), to ensure the proper functioning of the introduced P450 enzyme.[12]

2. Vector Construction:

-

Amplify the full-length cDNA of the candidate CYP716A gene from the plant of interest.

-

Clone the gene into a yeast expression vector (e.g., pESC-TRP or pYES-DEST52) under the control of a galactose-inducible promoter (e.g., GAL1).[7][12]

3. Yeast Transformation and Cultivation:

-

Co-transform the α-amyrin-producing yeast strain with the CYP716A expression vector.

-

Select transformants on appropriate synthetic defined (SD) drop-out medium (e.g., SD/-URA/-TRP).

-

Grow a starter culture in 5 mL of selective medium containing glucose for 24-48 hours.

-

Inoculate 100 mL of induction medium (containing 2% galactose instead of glucose) with the starter culture.

-

Incubate at 28-30°C with shaking for 3-4 days to induce gene expression and metabolite production.[12]

4. Metabolite Extraction:

-

Harvest yeast cells by centrifugation.

-

Perform alkaline hydrolysis by resuspending the cell pellet in 20% KOH in 50% ethanol and heating at 90°C for 1 hour to break cells and de-esterify compounds.

-

Neutralize the mixture with HCl and extract the triterpenoids with an organic solvent like n-hexane or ethyl acetate.

-

Evaporate the organic solvent to dryness under nitrogen.

5. GC-MS Analysis:

-

Derivatize the dried extract using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 80°C for 30 minutes. This makes the triterpenoids volatile.

-

Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify peaks corresponding to uvaol, this compound, and ursolic acid by comparing their retention times and mass spectra with authentic standards.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of α-Amyrin 28-Carboxylase and Glycosyltransferase From Ilex asprella and Production of Ursolic Acid 28-O-β-D-Glucopyranoside in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.10. Yeast Heterologous Expression [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ursolic Aldehyde

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of this compound, a pentacyclic triterpenoid found in various plant species. Due to the limited availability of detailed experimental data for this compound in the scientific literature, this guide also includes relevant information on its closely related and more extensively studied precursor, ursolic acid, to provide a broader context for researchers.

Chemical Structure and Stereochemistry

This compound, a naturally occurring triterpenoid, is characterized by a pentacyclic ursane skeleton.[1] Its chemical formula is C30H48O2, and it has a molecular weight of 440.70 g/mol .[1] The systematic IUPAC name for this compound is (1S,2R,4aS,6aS,6bR,10S,12aR,12bR,14bS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carbaldehyde.[2] The structure features a hydroxyl group at the C-3 position and an aldehyde group at the C-28 position, distinguishing it from ursolic acid, which has a carboxylic acid at the C-28 position.

The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional conformation. The specific stereochemical configuration is crucial for its biological activity.

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure and IUPAC name of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is sparse in the literature. The following tables summarize the available calculated physicochemical properties and the limited experimental spectroscopic data. For comparison, the well-documented experimental data for ursolic acid is also provided.

Table 1: Physicochemical Properties of this compound and Ursolic Acid

| Property | This compound | Ursolic Acid |

| Molecular Formula | C30H48O2 | C30H48O3 |

| Molecular Weight | 440.70 g/mol [1] | 456.70 g/mol |

| CAS Number | 19132-81-1[1] | 77-52-1 |

| Melting Point | Not available | 284 °C[3] |

| Specific Optical Rotation | Not available | +67.5° (c=1 in ethanolic KOH)[3] |

| Water Solubility (calculated) | 0.0001 g/L[4] | Not available |

| logP (calculated) | 6.36[4] | Not available |

Table 2: NMR Spectroscopic Data

| Nucleus | This compound (Observed Chemical Shift, δ in ppm) | Ursolic Acid (Observed Chemical Shift, δ in ppm) |

| 13C NMR (Aldehyde/Carboxyl) | ~207.5 (Aldehyde carbon) | ~180.9 (Carboxylic acid carbon)[5] |

| 1H NMR | Not fully assigned in available literature. | Fully assigned spectra available in literature.[6][7] |

| 13C NMR | Not fully assigned in available literature. | Fully assigned spectra available in literature.[6][7] |

Experimental Protocols

Isolation of Triterpenoids from Plant Material (General Protocol)

-

Plant Material Preparation: The selected plant material (e.g., leaves, stems) is air-dried and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and methanol).

-

Fractionation: The crude extracts are concentrated under reduced pressure and may be partitioned between immiscible solvents (e.g., methanol-water and chloroform) to separate compounds based on polarity.

-

Chromatographic Purification: The resulting fractions are subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic techniques such as NMR (1H, 13C, DEPT, COSY, HSQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

Caption: General workflow for the isolation of triterpenoids.

Chemical Synthesis of this compound from Ursolic Acid

This compound can be synthesized from the more abundant ursolic acid through the selective oxidation of the C-28 carboxylic acid.

-

Protection of the C-3 Hydroxyl Group (Optional but Recommended): To prevent oxidation of the C-3 hydroxyl group, it can be protected with a suitable protecting group, such as an acetyl or silyl group.

-

Activation of the Carboxylic Acid: The C-28 carboxylic acid is converted to a more reactive species, such as an acid chloride or a mixed anhydride.

-

Reduction to the Aldehyde: The activated carboxylic acid is then reduced to the aldehyde using a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3) or by a Rosenmund reduction if an acid chloride is formed.

-

Deprotection of the C-3 Hydroxyl Group: If a protecting group was used, it is removed in the final step to yield this compound.

Caption: Synthetic pathway from ursolic acid to this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, it has been reported to exhibit neuroprotective effects and to inhibit cholesterol acyltransferase (ACAT) and protein tyrosine phosphatase 1B (PTP1B).[1] The latter suggests potential roles in metabolic regulation.

Due to its structural similarity, the biological activities of ursolic acid are often considered as a reference. Ursolic acid is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway by Ursolic Acid

Ursolic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[8] It achieves this by inhibiting the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[8][9]

References

- 1. This compound | 19132-81-1 | UAA13281 | Biosynth [biosynth.com]

- 2. This compound [webbook.nist.gov]

- 3. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB013500) - FooDB [foodb.ca]

- 5. Ursolic Acid Decreases the Proliferation of MCF-7 Cell-Derived Breast Cancer Stem-Like Cells by Modulating the ERK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ursolic acid inhibits nuclear factor-κB signaling in intestinal epithelial cells and macrophages, and attenuates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ursolic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for ursolic aldehyde, a naturally occurring pentacyclic triterpenoid. The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra is crucial for its identification, characterization, and subsequent use in research and drug development.

Chemical Structure

This compound, also known as 3β-hydroxy-urs-12-en-28-al, is a derivative of ursolic acid. Its structure features a five-ring (ursane) skeleton with a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and an aldehyde group at the C-28 position.

Molecular Formula: C₃₀H₄₈O₂ Molecular Weight: 440.70 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR are employed to identify the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound exhibits characteristic signals for its triterpenoid structure. The data presented below is a compilation from available literature and typical values for ursane-type triterpenoids.[1]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 3.22 | dd | 11.5, 4.8 |

| H-12 | 5.32 | m | |

| H-28 | 9.34 | s | |

| CH₃ (s) | 1.10 | s | |

| CH₃ (s) | 1.00 | s | |

| CH₃ (s) | 0.93 | s | |

| CH₃ (s) | 0.79 | s | |

| CH₃ (s) | 0.78 | s | |

| CH₃ (d) | 0.98 | d | 6.4 |

| CH₃ (d) | 0.89 | d | 6.4 |

Note: The assignments for the methyl groups can vary slightly depending on the solvent and experimental conditions.

Interpretation:

-

The downfield singlet at 9.34 ppm is a highly characteristic signal for the aldehydic proton (H-28) .[1]

-

The multiplet at 5.32 ppm is attributed to the olefinic proton (H-12) on the C-12/C-13 double bond.[1]

-

The double doublet at 3.22 ppm corresponds to the proton at C-3 , which is attached to the carbon bearing the hydroxyl group.[1]

-

The numerous signals in the upfield region (approximately 0.7-2.5 ppm) are characteristic of the complex saturated polycyclic system of the ursane skeleton, including the various methyl groups.

The ¹³C NMR spectrum provides information on the carbon framework of this compound. A key diagnostic signal is the downfield resonance of the aldehydic carbon.

| Carbon | Chemical Shift (δ) ppm |

| C-3 | ~79.0 |

| C-12 | ~125.0 |

| C-13 | ~138.0 |

| C-28 | 207.5 |

Interpretation:

-

The most notable signal is at 207.5 ppm , which is unequivocally assigned to the aldehydic carbon (C-28) .[2]

-

The signals around 125.0 ppm and 138.0 ppm are characteristic of the sp² hybridized carbons of the C-12/C-13 double bond .

-

The signal at approximately 79.0 ppm is typical for the C-3 carbon bonded to the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

In EI-MS, the fragmentation of ursane-type triterpenoids is often characterized by a retro-Diels-Alder (rDA) reaction in ring C.

Expected Fragmentation Pattern:

| m/z | Interpretation |

| 440 | [M]⁺ (Molecular Ion) |

| 425 | [M - CH₃]⁺ |

| 411 | [M - CHO]⁺ |

| 232 | rDA fragment (containing rings D and E) |

| 207 | rDA fragment (containing rings A and B) |

| 203 | Fragment from cleavage of ring E |

| 133 | Further fragmentation of the m/z 203 ion |

Note: The specific fragmentation pattern can be influenced by the ionization energy and the instrument used.

Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 440. The key fragmentation pathway for ursane-type triterpenoids with a C-12 double bond is the retro-Diels-Alder (rDA) cleavage of ring C. This results in two characteristic fragments: one containing rings A and B, and another containing rings D and E. For this compound, this would lead to fragments around m/z 207 and 232. Further fragmentation of ring E can also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (hydroxyl group) |

| ~2925 | C-H stretch (alkane) |

| ~2850 | C-H stretch (alkane) |

| ~2720 | C-H stretch (aldehyde) |

| ~1725 | C=O stretch (aldehyde) |

| ~1640 | C=C stretch (alkene) |

| ~1460 | C-H bend (alkane) |

| ~1375 | C-H bend (alkane) |

| ~1040 | C-O stretch (hydroxyl group) |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, thin film).

Interpretation:

-

A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

-

The sharp, strong peak around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde .

-

A key diagnostic feature for aldehydes is the presence of a C-H stretching band around 2720 cm⁻¹ , which is often a shoulder on the main alkane C-H stretching bands.[3]

-

The absorptions in the region of 2850-2960 cm⁻¹ are due to the C-H stretching vibrations of the numerous methyl and methylene groups in the molecule.

-

A weak to medium band around 1640 cm⁻¹ corresponds to the C=C stretching of the double bond in the ursane skeleton.

Experimental Protocols

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

For EI-MS, the sample is introduced into the mass spectrometer via a direct insertion probe or a GC inlet. The electron energy is typically set to 70 eV. For Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.

A solid sample of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.

Logical Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic interpretation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

This workflow begins with MS and IR to determine the molecular weight and functional groups. This information then guides the more detailed analysis of ¹H and ¹³C NMR spectra. Finally, 2D NMR experiments are used to establish the connectivity between atoms and confirm the final structure.

References

physical and chemical properties of ursolic aldehyde

An In-depth Technical Guide to Ursolic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring pentacyclic triterpenoid compound found in various plants.[1][2][3] As a derivative of the well-studied ursolic acid, it shares a similar structural backbone and is of significant interest to the scientific community for its potential biological activities. This document provides a comprehensive overview of the known , relevant experimental methodologies, and insights into the biological signaling pathways modulated by its parent compound, ursolic acid.

Physical and Chemical Properties

This compound is characterized as a hydrophobic, low-energy molecule.[2] Its core structure is a triterpene skeleton, which imparts specific physical and chemical characteristics.[1]

General Properties

A summary of the primary physicochemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₂ | [1][4][5] |

| Molecular Weight | 440.70 g/mol | [1][2][4][6] |

| CAS Number | 19132-81-1 | [1][4][6] |

| Appearance | Solid (inferred from related compounds) | [7] |

| Solubility | Water: 0.001567 mg/L @ 25 °C (estimated) | [8] |

| Storage Temperature | 0-8 °C | [9] |

| Synonyms | Ursolaldehyde, (3β)-3-Hydroxyurs-12-en-28-al, Oleanoaldehyde | [4][6] |

Calculated Properties

Various physicochemical properties of this compound have been predicted through computational models. These calculated values, presented in Table 2, offer further insight into the molecule's behavior.

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| logP (Octanol/Water Partition Coefficient) | 7.204 - 7.3 | [5][6] |

| Enthalpy of Vaporization (ΔvapH°) | 99.89 kJ/mol | [5] |

| Enthalpy of Fusion (ΔfusH°) | 31.58 kJ/mol | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 131.05 kJ/mol | [5] |

| Critical Pressure (Pc) | 1068.66 kPa | [5] |

| McGowan's Characteristic Volume (McVol) | 382.400 ml/mol | [5] |

Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques. While a complete public database is not available for this compound itself, data from its parent compound, ursolic acid, and general principles of spectroscopy for aldehydes provide a strong basis for its characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde group is anticipated in the range of 1740-1720 cm⁻¹.[10][11] Additionally, a distinctive O=C-H stretch should appear as one or two moderate bands between 2830-2695 cm⁻¹.[10] The hydroxyl (-OH) group will exhibit a broad absorption band around 3435 cm⁻¹, a feature observed in the closely related ursolic acid.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The spectrum would feature a characteristic downfield signal for the aldehydic proton (-CHO) between δ 9-10 ppm. Other signals would correspond to the methine proton adjacent to the hydroxyl group and the numerous methyl, methylene, and methine protons of the triterpenoid skeleton.

-

¹³C-NMR : A key signal for the aldehydic carbon is expected around δ 207.5 ppm.[13] The spectrum will also display signals for the carbon bearing the hydroxyl group (around δ 78 ppm) and the olefinic carbons of the C12-C13 double bond (typically δ 125-140 ppm), as seen in related structures.[13][14]

-

-

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]+ would be observed at m/z 440.7.[6] Fragmentation analysis would likely show losses of water (H₂O) from the hydroxyl group and the aldehyde group (CHO).

Experimental Protocols

Isolation and Purification

This compound is a natural product isolated from plant sources.[13] A general workflow for its isolation and characterization is outlined below.

Methodology:

-

Extraction : Dried and powdered plant material is subjected to solvent extraction, often with a non-polar solvent like hexane, to isolate lipophilic compounds.[13]

-

Chromatography : The resulting crude extract is concentrated and then subjected to column chromatography on a silica gel stationary phase.

-

Elution : A gradient of solvents (e.g., hexane-ethyl acetate mixtures) is used to elute compounds based on polarity.

-

Fraction Analysis : The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Purification and Identification : Fractions rich in this compound are combined, concentrated, and further purified if necessary. The final structure is confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS, and IR).[13]

Synthesis from Ursolic Acid

This compound can be synthesized from its more abundant precursor, ursolic acid, via oxidation.[15][16]

Methodology:

-

Dissolution : Ursolic acid is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Oxidation : A mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, is added to the solution. These reagents are selective for the oxidation of primary alcohols (or in this case, the carboxylic acid to an aldehyde under specific conditions, though more commonly this refers to the C-3 alcohol). For the C-28 position, a reduction of the carboxylic acid to an alcohol followed by oxidation would be a standard synthetic route.

-

Reaction Monitoring : The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

Workup and Purification : The reaction mixture is quenched, extracted, and the resulting crude product is purified by column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways (of the Parent Compound, Ursolic Acid)

While specific signaling data for this compound is limited, extensive research on its parent compound, ursolic acid, provides a strong predictive framework for its potential biological effects. Ursolic acid is known to modulate multiple signaling pathways critical in cancer cell proliferation and apoptosis.[17][18][19]

Key pathways influenced by ursolic acid include:

-

PI3K/Akt/mTOR Pathway : Ursolic acid has been shown to inhibit this critical cell survival pathway, leading to the induction of autophagy and reduced cancer cell proliferation.[17]

-

MAPK Pathway : It can suppress the phosphorylation of key proteins like ERK1/2 in the MAPK pathway, which is crucial for inducing apoptosis in cancer cells.[18][20]

-

NF-κB Pathway : Ursolic acid can inhibit the activation and nuclear translocation of NF-κB, a key regulator of inflammation and cell survival.[17][21]

-

Mitochondrial Apoptosis Pathway : Ursolic acid promotes apoptosis by modulating the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases (caspase-9 and -3), executing programmed cell death.[19][20]

Conclusion

This compound is a triterpenoid with well-defined physicochemical properties that make it a subject of interest for further research. Its poor aqueous solubility presents a challenge for bioavailability but also an opportunity for novel formulation development. The established protocols for its isolation and synthesis, combined with a strong understanding of the biological activities of its parent compound, ursolic acid, provide a solid foundation for future investigations into its therapeutic potential. This guide serves as a technical resource to aid researchers and scientists in the exploration of this compound in drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 19132-81-1 | UAA13281 | Biosynth [biosynth.com]

- 3. This compound | 19132-81-1 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 19132-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Oleanoaldehyde | C30H48O2 | CID 14423521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 19132-81-1 [thegoodscentscompany.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. acgpubs.org [acgpubs.org]

- 15. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Ursolic Aldehyde: A Technical Overview of a Bioactive Triterpenoid

FOR IMMEDIATE RELEASE

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of ursolic aldehyde, a naturally occurring pentacyclic triterpenoid. This document consolidates its fundamental chemical properties, and explores its potential biological activities, drawing comparative insights from the extensively studied and structurally similar compound, ursolic acid.

Core Chemical and Physical Data

This compound is a triterpenoid compound isolated from various plant sources.[1] Its core identity is defined by the following chemical identifiers and properties.

| Property | Value | Source(s) |

| CAS Number | 19132-81-1 | [2] |

| Molecular Formula | C₃₀H₄₈O₂ | [2] |

| Molecular Weight | 440.70 g/mol | [1][2] |

| Synonyms | Urs-12-en-28-al, 3-hydroxy-, (3β)- | [1] |

Attributed Biological Activities of this compound

While detailed, peer-reviewed experimental data specifically for this compound remains limited in publicly accessible literature, preliminary information from commercial suppliers suggests a range of potential biological activities. These attributed activities provide a foundation for future research and validation.

According to a supplier, this compound has been shown to exhibit neuroprotective effects in vitro.[2] It is also suggested to be involved in lowering blood glucose levels in diabetic mice and to inhibit cholesterol acyltransferase (ACAT).[2] Furthermore, it is reported to inhibit the enzyme PTP1B, which is implicated in insulin resistance, obesity, and type 2 diabetes.[2] The same source also indicates that this compound may induce apoptosis in cancer cells, suggesting potential anti-tumor properties.[2]

Comparative Analysis: Insights from Ursolic Acid

Given the structural similarity between this compound and ursolic acid (differing by an aldehyde versus a carboxylic acid group at the C-28 position), the extensive body of research on ursolic acid provides a valuable framework for understanding the potential mechanisms of action of this compound.

Anti-Cancer Activity of Ursolic Acid

Ursolic acid has demonstrated significant anti-cancer effects across a variety of cancer cell lines. Its mechanisms are multifaceted, involving the induction of apoptosis, inhibition of proliferation, and modulation of key signaling pathways.

Quantitative Data on Ursolic Acid's Anti-Cancer Effects:

| Cell Line | Activity | IC₅₀ Value / Effect | Reference(s) |

| HT29 (Colon Adenocarcinoma) | Enhanced Anticancer Properties (Compound 11, a UA conjugate) | 8 µM | [3] |

| SW480 and LoVo (Colon Cancer) | Inhibition of Cell Viability | 20% to 83% inhibition in SW480, 5% to 55% in LoVo (10-60 µM) | [4] |

| NCI-H292 (Lung Cancer) | Apoptotic Cell Death | Significant apoptosis at 12 µM | [5] |

| A549 (Lung Adenocarcinoma) | Reduced Proliferation, G1-phase Arrest | Significant effects at 2–40 µM | [6] |

| TA cells | Anti-proliferative | ~5 μg/mL | [7] |

Experimental Protocols for Assessing Anti-Cancer Activity of Ursolic Acid:

-

Cell Viability and Cytotoxicity Assays:

-

MTT Assay: Human colon cancer cell lines (SW480 and LoVo) and normal cell lines (CCD841 and LO2) are treated with varying doses of ursolic acid. After 48 hours, cell viability is determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

-

Resazurin Reduction Assay: The anti-proliferative effects of ursolic acid on Theileria annulata-infected cells are evaluated by seeding cells in a 96-well plate and treating with a range of concentrations. After 48 hours, cell viability is assessed by the reduction of resazurin.[7]

-

-

Apoptosis Assays:

-

Flow Cytometry: The percentage of apoptotic cell death in NCI-H292 human lung cancer cells is measured by double staining with annexin V and propidium iodide (PI) followed by flow cytometric analysis.[5]

-

DAPI Staining: NCI-H292 cells are incubated with ursolic acid, fixed, and stained with 4′,6-diamidino-2-phenylindole (DAPI) solution. DNA condensation, a hallmark of apoptosis, is then examined under a fluorescence microscope.[5]

-

-

Western Blot Analysis: To investigate the modulation of signaling pathways, cells are treated with ursolic acid, and the expression and phosphorylation of key proteins (e.g., Akt, ERK, p53, Bcl-2, Bax) are analyzed by Western blotting.[4][6]

Signaling Pathways Implicated in the Anti-Cancer Effects of Ursolic Acid:

Ursolic acid's anti-cancer activity is mediated through the modulation of multiple signaling pathways.

Anti-Inflammatory Activity of Ursolic Acid

Ursolic acid has been shown to possess potent anti-inflammatory properties, primarily through the suppression of key inflammatory mediators and signaling pathways.

Quantitative Data on Ursolic Acid's Anti-Inflammatory Effects:

| Model | Effect | Measurement | Reference(s) |

| Animal Models | Reduction of inflammatory parameters | Significant decrease in IL-1β, IL-6, and TNF-α in mouse tissues | [8] |

| In Vitro Studies | Reduction of inflammatory parameters | Significant decrease in IL-1β, IL-6, IL-8, and TNF-α | [8] |

Experimental Protocols for Assessing Anti-Inflammatory Activity of Ursolic Acid:

-

Cytokine Secretion Analysis: Lymphocytes and macrophages are pre-treated with ursolic acid before stimulation with mitogens (e.g., Concanavalin A, lipopolysaccharide). The concentration of pro-inflammatory cytokines such as IL-6 and IFN-γ in the culture supernatant is then quantified using ELISA.[9]

-

Western Blot for Inflammatory Mediators: The expression of key inflammatory proteins such as COX-2 and the phosphorylation status of signaling molecules like NF-κB are assessed by Western blot analysis in cells treated with ursolic acid and an inflammatory stimulus.

Signaling Pathways Implicated in the Anti-Inflammatory Effects of Ursolic Acid:

The anti-inflammatory effects of ursolic acid are largely attributed to its ability to inhibit the NF-κB signaling pathway.

Comparative Insights from Betulinaldehyde

Betulinaldehyde, another structurally related triterpenoid aldehyde, has been shown to exhibit anti-tumor effects in A549 lung cancer cells.[10] Studies indicate that betulinaldehyde inhibits the viability, proliferation, and migration of these cells in a dose-dependent manner.[10] Its mechanism of action involves the inhibition of the Akt, MAPK, and STAT3 signaling pathways and the induction of autophagy.[10][11] The anti-cancer activity of betulinaldehyde provides a relevant comparison for the potential mechanisms of this compound.

Future Directions and Conclusion

While the existing body of research on ursolic acid and related compounds provides a strong foundation for inferring the potential bioactivities of this compound, there is a clear need for dedicated studies on this specific molecule. Future research should focus on:

-

In-depth in vitro and in vivo studies to validate the attributed anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects of this compound.

-

Elucidation of the specific signaling pathways modulated by this compound.

-

Quantitative analysis , including the determination of IC₅₀ values in various cell lines and models.

-

Comparative studies directly comparing the potency and mechanisms of this compound with ursolic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursolic acid ameliorates cognition deficits and attenuates oxidative damage in the brain of senescent mice induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Solubility Profile of Ursolic Aldehyde in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic aldehyde, a pentacyclic triterpenoid, is a derivative of ursolic acid and an intriguing natural compound for pharmacological research. Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility is a critical determinant of its bioavailability and formulation feasibility. This technical guide provides an in-depth overview of the solubility of this compound, addressing the current landscape of available data, experimental methodologies for its determination, and its broader context in cellular signaling.

A comprehensive literature review reveals a notable scarcity of specific quantitative solubility data for this compound in common organic solvents. However, extensive data is available for its parent compound, ursolic acid. Structurally, this compound differs from ursolic acid by the presence of an aldehyde group in place of a carboxylic acid group at the C-28 position. While this substitution influences polarity and hydrogen bonding capacity, the overall lipophilic nature of the pentacyclic triterpene skeleton remains dominant. Consequently, the solubility behavior of ursolic acid in various organic solvents can serve as a valuable proxy for estimating the solubility of this compound. This guide presents quantitative solubility data for ursolic acid to inform solvent selection for research and development involving this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for ursolic acid in a range of common organic solvents. It is anticipated that this compound will exhibit a similar trend in solubility.

| Solvent | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Methanol | 32.04 | Not Specified | One part dissolves in 88 parts solvent[1] |

| Ethanol | 46.07 | Not Specified | One part dissolves in 178 parts solvent[1] |

| Ethanol (boiling) | 46.07 | 78.37 | One part dissolves in 35 parts solvent[1] |

| Ethanol | 46.07 | 25 | ~0.5 mg/mL[2] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 | ~10 mg/mL[2] |

| Dimethylformamide (DMF) | 73.09 | 25 | ~10 mg/mL[2] |

| Acetone | 58.08 | Not Specified | Moderately soluble[1] |

| Diethyl Ether | 74.12 | Not Specified | One part dissolves in 140 parts solvent[1] |

| Chloroform | 119.38 | Not Specified | One part dissolves in 388 parts solvent[1] |

| Carbon Disulfide | 76.14 | Not Specified | One part dissolves in 1675 parts solvent[1] |

| Petroleum Ether | Mixture | Not Specified | Insoluble[1] |

| Hot Glacial Acetic Acid | 60.05 | Elevated | Soluble[1] |

| 2% Alcoholic NaOH | Mixture | Not Specified | Soluble[1] |

Note: The data presented is for ursolic acid and should be used as a reference for this compound.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble compound like this compound requires a robust and precise methodology. The most common and reliable method is the shake-flask method followed by quantitative analysis , typically using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

Procedure:

-

Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. This ensures that the solution reaches saturation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any particulate matter.

-

Sample Preparation for Analysis: The clear filtrate is appropriately diluted with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantitative Analysis by HPLC:

-

Method Development: An isocratic or gradient HPLC method is developed for the quantification of this compound. A common mobile phase for related triterpenoids consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water.

-

Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

-

Calculation of Solubility: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow and Biological Context

To provide a clearer understanding of the processes involved in solubility determination and the relevance of this compound in a biological context, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Inhibition of the NF-κB signaling pathway.

References

Ursolic Aldehyde: A Technical Overview of its Isolation, Characterization, and Biological Activities

Introduction

Ursolic aldehyde, a pentacyclic triterpenoid of the ursane skeleton, is a naturally occurring compound found in a variety of plant species. While its close structural relative, ursolic acid, has been the subject of extensive research for over a century, the historical details surrounding the initial discovery and characterization of this compound remain elusive in the readily available scientific literature. This technical guide, therefore, aims to provide a comprehensive overview of the current knowledge on this compound, focusing on its isolation from natural sources, its physicochemical properties, and a summary of its reported biological activities. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Physicochemical Properties

This compound is a triterpenoid with the chemical formula C30H48O2 and a molecular weight of approximately 440.70 g/mol .[1] Its structure features a hydroxyl group at the C-3 position and an aldehyde group at the C-28 position of the ursane skeleton.

| Property | Value | Reference |

| Molecular Formula | C30H48O2 | [1] |

| Molecular Weight | 440.70 g/mol | [1] |

| CAS Number | 19132-81-1 | [2] |

| Appearance | Data not available in early literature | |

| Melting Point | Data not available in early literature | |

| Optical Rotation | Data not available in early literature |

Isolation from Natural Sources

This compound has been identified as a constituent of several plant species. Modern phytochemical studies have documented its isolation from the following sources:

-

Nauclea latifolia : The roots of this African plant have been found to contain this compound.[3]

-

Campsis grandiflora : The flowers of the Chinese trumpet creeper are another source of this triterpenoid.

-

Dracocephalum forrestii [4]

-

Nerium oleander [4]

General Isolation Workflow

The isolation of this compound from plant material typically follows a standard phytochemical workflow. The diagram below illustrates a general procedure.

Caption: A generalized workflow for the isolation of this compound from plant sources.

Early Research and Characterization (Inferred)

Hypothetical Early Characterization Workflow

The following diagram illustrates a plausible workflow for the characterization of a novel triterpenoid like this compound during the mid-20th century.

Caption: A plausible workflow for the characterization of this compound in the mid-20th century.

Biological Activities

Preliminary in-vitro studies have suggested several potential biological activities for this compound, although research in this area is not as extensive as for ursolic acid.

-

Neuroprotective Effects : Some studies have indicated that this compound may possess neuroprotective properties.[4]

-

Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes such as cholesterol acyltransferase (ACAT) and α-amylase.[3]

It is important to note that much of the research on the biological effects of compounds from the ursane family has focused on ursolic acid. Further investigation is required to delineate the specific activities of this compound.

Conclusion

This compound is a naturally occurring triterpenoid with a chemical structure closely related to the well-studied ursolic acid. While the historical details of its discovery are not well-documented in accessible literature, modern research has confirmed its presence in several plant species and has begun to explore its biological potential. This guide provides a summary of the current understanding of its physicochemical properties, isolation, and reported activities. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in medicine and drug development.

References

Ursolic Aldehyde and Its Analogs: A Technical Guide for Researchers

Disclaimer: Scientific literature extensively covers the biological activities and mechanisms of ursolic acid, the carboxylic acid analog of ursolic aldehyde. In contrast, specific research on this compound is limited. This guide provides a comprehensive review of the available information on this compound and presents a detailed overview of its close analog, ursolic acid, to offer valuable insights for researchers, scientists, and drug development professionals.

This compound: An Overview

This compound is a naturally occurring pentacyclic triterpenoid found in various plants, including Dracocephalum forrestii, Nerium oleander, and Campsis grandiflora.[1][2] It belongs to the terpene group of organic compounds.[3][4] While research is not as extensive as for its carboxylic acid counterpart, this compound has demonstrated several biological activities of therapeutic interest.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C30H48O2 | [3][4][5] |

| Molecular Weight | 440.70 g/mol | [3][5] |

| CAS Number | 19132-81-1 | [3][5][6] |

| IUPAC Name | (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde | [1] |

| Synonyms | Ursolic alehyde, Oleanoaldehyde | [1] |

Biological Activities of this compound

This compound has been shown to exhibit several biological effects, including:

-

Neuroprotective Effects: In vitro studies suggest that this compound possesses neuroprotective properties.[3]

-

Anti-tumor Activity: It has been observed to induce apoptosis in cancer cells, indicating potential as an anti-cancer agent.[3]

-

Metabolic Regulation: this compound is involved in lowering blood glucose levels in diabetic mice and inhibits the enzyme PTP1B, which is implicated in insulin resistance, obesity, and type 2 diabetes.[3] It also inhibits cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism.[3]

Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in the public domain, the following sections will focus on its extensively studied analog, ursolic acid.

Ursolic Acid: A Potent Analog of this compound

Ursolic acid (UA), a pentacyclic triterpenoid widely distributed in medicinal herbs and fruits, shares the same core structure as this compound but with a carboxylic acid group at the C-28 position instead of an aldehyde.[7] This seemingly minor difference has led to a vast body of research on its therapeutic potential.

Quantitative Data on Biological Activities of Ursolic Acid and Its Analogs

The following tables summarize the in vitro activities of ursolic acid and its derivatives against various cancer cell lines and as an inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism.

Table 1: Cytotoxic Activity of Ursolic Acid and Its Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ursolic Acid | HT-29 (Colon) | 26 (24h), 20 (48h), 18 (72h) | [8] |

| Ursolic Acid | AsPC-1 (Pancreatic) | < 30 | [9] |

| Ursolic Acid | BxPC-3 (Pancreatic) | < 30 | [9] |

| 3β-amino derivative of UA | HL-60, Bel-7402, HeLa | ~20 times more potent than UA | [10] |

| C-2 cyano derivative of 1-en-3-one-UA | KU7, 253JB-V, Panc-1, Panc-28 | 0.17–1.13 | [10] |

| Quinoline derivative of UA | MDA-MB-231 (Breast) | 0.61 ± 0.07 | [6] |

| Quinoline derivative of UA | HeLa (Cervical) | 0.36 ± 0.05 | [6] |

| L-seryloxy-UA derivative | MDA-MB-231 (Breast) | 15 | [6] |

| L-prolyloxy-UA derivative | MDA-MB-231 (Breast) | 17.5 | [6] |

| 2c derivative (amine at C-3) | K562 (Leukemia) | 5.2 | [1] |

Table 2: α-Glucosidase Inhibitory Activity of Ursolic Acid and Its Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| Ursolic Acid | 5.04 ± 0.80 | [11] |

| UA-O-b (aldehyde condensation product) | 10.32 ± 0.55 | [3] |

| UA-O-c (aldehyde condensation product) | 7.49 ± 0.29 | [3] |

| UA-O-i (aldehyde condensation product) | 0.71 ± 0.04 | [3] |

| Analog 8b (C-3 hydroxyl) | 1.27 ± 0.27 | [11] |

| Analog 9b (C-3 hydroxyl) | 1.28 ± 0.27 | [11] |

| Acarbose (Positive Control) | Varies widely (e.g., 945.5) | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for key experiments.

2.2.1. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., ursolic acid or its derivatives) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

2.2.2. α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from baker's yeast and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the α-glucosidase solution in a 96-well plate.

-

Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the mixture.

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na2CO3).

-

Absorbance Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is often used as a positive control.[12]

2.2.3. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay assesses the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Stimulation: Macrophages are cultured and then stimulated with LPS in the presence or absence of the test compound for a specific duration (e.g., 24 hours).

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the culture supernatants.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The concentration of nitrite is determined from a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated.

Signaling Pathways Modulated by Ursolic Acid

Ursolic acid exerts its diverse biological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, inflammation, and metabolism.

2.3.1. Anticancer Effects

Ursolic acid's anticancer activity is mediated through the regulation of several key signaling pathways:

-

PI3K/Akt/mTOR Pathway: Ursolic acid inhibits the phosphorylation of Akt and mTOR, leading to the suppression of cell proliferation and survival.[5]

-

MAPK Pathway: It can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, which are crucial for cancer cell growth and survival.[6][8]

-

NF-κB Pathway: Ursolic acid suppresses the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[13]

-

STAT3 Pathway: It inhibits the activation of STAT3, another transcription factor implicated in tumor cell proliferation, survival, and angiogenesis.[6]

-

Apoptosis Induction: Ursolic acid induces apoptosis by activating caspases (caspase-3, -8, and -9), upregulating pro-apoptotic proteins (e.g., Bax), and downregulating anti-apoptotic proteins (e.g., Bcl-2).[8][14]

2.3.2. Anti-inflammatory Effects

The anti-inflammatory properties of ursolic acid are attributed to its ability to:

-

Inhibit Pro-inflammatory Cytokines: It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][15]

-

Suppress Inflammatory Enzymes: Ursolic acid inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Modulate Transcription Factors: As mentioned earlier, its inhibition of NF-κB and AP-1 plays a crucial role in its anti-inflammatory effects.[13]

2.3.3. Anti-diabetic Effects

Ursolic acid's potential in managing diabetes is linked to:

-

α-Glucosidase Inhibition: As detailed in the quantitative data, it directly inhibits this enzyme, delaying carbohydrate digestion and glucose absorption.

-

PTP1B Inhibition: Similar to this compound, ursolic acid can inhibit protein tyrosine phosphatase 1B (PTP1B), thereby enhancing insulin signaling.

-

JNK Signaling Pathway: It has been shown to modulate the JNK signaling pathway, which is involved in insulin resistance.[16]

Visualizing Molecular Interactions and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caption: A typical experimental workflow for determining the cytotoxicity of this compound or its analogs using the MTT assay.

References

- 1. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation-Associated Downstream Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Ursolic acid reduces oxidative stress injury to ameliorate experimental autoimmune myocarditis by activating Nrf2/HO-1 signaling pathway [frontiersin.org]

The Enigmatic In Vitro Profile of Ursolic Aldehyde: A Technical Overview and a Look at its Close Relative, Ursolic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ursolic aldehyde, a pentacyclic triterpenoid of interest, presents a significant gap in the current scientific literature regarding its specific in vitro biological activities. Extensive searches for quantitative data on its cytotoxic, anti-inflammatory, and antioxidant effects, as well as detailed experimental protocols and associated signaling pathways, have yielded limited specific results. This technical guide addresses this knowledge gap by first highlighting the scarcity of available data for this compound. Subsequently, it provides an in-depth examination of the well-documented in vitro biological activities of its close structural analog, ursolic acid. This comprehensive overview of ursolic acid serves as a valuable proxy for researchers and drug development professionals, offering insights into the potential therapeutic avenues that this compound and related triterpenoids may hold.

This compound: An Uncharted Territory in In Vitro Research

Ursolic Acid: A Comprehensive In Vitro Biological Activity Profile

In contrast to its aldehyde counterpart, ursolic acid has been the subject of numerous in vitro studies, revealing a broad spectrum of biological activities. This section provides a detailed overview of its cytotoxic, anti-inflammatory, and antioxidant properties, complete with quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.

Cytotoxic Activity of Ursolic Acid

Ursolic acid has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

Table 1: Cytotoxicity of Ursolic Acid against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 26 (24h), 20 (48h), 18 (72h) | [1] |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | [2] |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | [2] |

| P3HR1 | Burkitt's Lymphoma | 2.5 µg/mL | [3] |

| K562 | Chronic Myelogenous Leukemia | 17.79 µg/mL | [3] |

Anti-inflammatory Activity of Ursolic Acid

Ursolic acid exhibits potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators. In vitro studies have shown that ursolic acid can significantly reduce the levels of inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[4][5] For instance, in psoriatic models, ursolic acid has been shown to decrease M5-stimulated IL-6 and IL-8 release in HaCaT cells by nearly 50% at concentrations of 2.5 µM and 5 µM, respectively.[6]

Antioxidant Activity of Ursolic Acid

The antioxidant capacity of ursolic acid has been evaluated using various in vitro assays. It has been shown to have significant radical scavenging activity.

Table 2: Antioxidant Activity of Ursolic Acid

| Assay | IC50 / EC50 | Reference |

| DPPH Radical Scavenging | 5.97 x 10⁻² ± 1 x 10⁻³ mg/mL | [7] |

| DPPH Radical Scavenging | 1721 ± 30.6 µg/mL | [8] |

| Superoxide Radical Scavenging (SOD) | 392 ± 53.57 µg/mL | [8] |

| DPPH Radical Scavenging (as Cu(II) complex) | EC50 = 19.5 mM | [2] |

Experimental Protocols for In Vitro Assessment of Ursolic Acid

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to evaluate the in vitro biological activities of ursolic acid.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of ursolic acid (or this compound) for defined periods (e.g., 24, 48, 72 hours).

-